Cas no 1805085-86-2 (2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride)
2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride
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- Inchi: 1S/C8H2ClF2IN2O/c9-7(15)5-4(1-13)14-2-3(6(5)12)8(10)11/h2,8H
- InChI Key: GKCDYTGFTVGRDO-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)Cl)=C(C#N)N=CC=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 306
- XLogP3: 2.7
- Topological Polar Surface Area: 53.8
2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041929-1g |
2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride |
1805085-86-2 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride
Introduction to 2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride (CAS No. 1805085-86-2)
2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride, identified by the CAS number 1805085-86-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and synthetic utility. The presence of multiple functional groups, including a cyano group, a difluoromethyl group, an iodine substituent, and a carbonyl chloride moiety, makes this molecule a versatile intermediate in the synthesis of more complex molecules.
The structural features of 2-cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride contribute to its reactivity and potential applications in drug discovery. The cyano group (-CN) can participate in nucleophilic addition reactions, while the difluoromethyl group (-CF₂) is known for its metabolic stability and lipophilicity, which are desirable properties in drug molecules. The iodine atom at the 4-position serves as a good leaving group in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of various aryl or vinyl groups. Additionally, the carbonyl chloride (-COCl) functionality is highly reactive and can undergo nucleophilic acyl substitution reactions to form amides or esters.
In recent years, there has been growing interest in developing novel therapeutic agents that target inflammation, cancer, and infectious diseases. 2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride has emerged as a valuable building block in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which play a crucial role in cancer therapy. The pyridine core is a common scaffold in many kinase inhibitors due to its ability to interact with the ATP-binding site of these enzymes. The incorporation of electron-withdrawing groups like the cyano and difluoromethyl substituents enhances the binding affinity and selectivity of these inhibitors.
Moreover, the iodine atom on 2-cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride allows for further functionalization via palladium-catalyzed cross-coupling reactions. This property has been exploited in the development of antiviral agents. Pyridine derivatives have shown promise as inhibitors of viral proteases and polymerases. The structural motif present in this compound can be modified to target specific viral enzymes, thereby inhibiting viral replication. Recent advances in medicinal chemistry have highlighted the importance of such intermediates in designing next-generation antiviral drugs.
The agrochemical industry has also benefited from the use of 2-cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride as a key intermediate. Pyridine-based compounds are widely used as herbicides, fungicides, and insecticides due to their efficacy and environmental compatibility. The unique combination of functional groups in this molecule allows for the synthesis of novel agrochemicals with improved potency and reduced toxicity. For example, derivatives of this compound have been investigated for their potential as selective herbicides that target specific weed species without harming crops.
From a synthetic chemistry perspective, 2-cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride serves as a versatile precursor for constructing more complex heterocyclic frameworks. The carbonyl chloride functionality can be readily converted into other reactive intermediates such as acyl halides or anhydrides, which are essential in organic synthesis. Additionally, the iodine atom can be replaced with other substituents through metal-catalyzed reactions, expanding the range of possible derivatives. This flexibility makes it an indispensable tool for synthetic chemists working on drug discovery and material science.
The industrial production of 2-cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride requires careful optimization to ensure high yield and purity. Advances in catalytic processes have enabled more efficient synthesis methods, reducing waste and energy consumption. Green chemistry principles have also been applied to develop environmentally benign routes for producing this compound. These efforts align with global initiatives to promote sustainable chemical manufacturing practices.
In conclusion,2-Cyano-5-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride (CAS No. 1805085-86-2) is a multifunctional compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it a valuable intermediate for synthesizing kinase inhibitors, antiviral agents, and agrochemicals. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemical science.
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